Butazolamide

Description

Structure

3D Structure

Properties

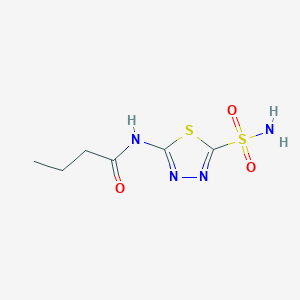

IUPAC Name |

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYHIRJHYIRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168430 |

Source

|

| Record name | Butazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16790-49-1 |

Source

|

| Record name | N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butazolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Butazolamide: A Technical Guide for Researchers

Introduction

Butazolamide is a sulfonamide-based compound belonging to the thiadiazole class of molecules.[1][2] While specific, in-depth research on Butazolamide is not extensively available in the public domain, its structural characteristics, particularly the presence of an unsubstituted sulfonamide group, strongly classify it as a carbonic anhydrase inhibitor. This guide synthesizes the well-established principles of carbonic anhydrase inhibition to elucidate the presumed mechanism of action of Butazolamide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of drugs and a framework for investigating compounds like Butazolamide.

Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family.[3] These enzymes play a crucial role in various physiological processes, including pH regulation, carbon dioxide and bicarbonate transport, and fluid secretion. Consequently, their inhibition has therapeutic applications in diverse conditions such as glaucoma, altitude sickness, epilepsy, and edema.[3][4] This guide will delve into the molecular interactions, physiological consequences, and experimental methodologies relevant to understanding the mechanism of action of Butazolamide as a putative carbonic anhydrase inhibitor.

Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action of Butazolamide is inferred to be the reversible inhibition of carbonic anhydrase (CA). This enzyme catalyzes the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+).

The Catalytic Site and Inhibitor Binding

The active site of most carbonic anhydrase isoforms contains a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is essential for catalysis. The proposed mechanism of inhibition by Butazolamide involves the binding of its deprotonated sulfonamide group to the zinc ion, displacing the catalytic water molecule. This interaction is stabilized by hydrogen bonds between the inhibitor and amino acid residues within the active site.

Signaling Pathway: Carbonic Anhydrase Inhibition

Sources

Butazolamide synthesis pathway and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Butazolamide

For professionals in drug discovery and development, a thorough understanding of the synthesis and characterization of active pharmaceutical ingredients is paramount. This guide provides a detailed examination of Butazolamide, a carbonic anhydrase inhibitor. As a senior application scientist, my objective is to present not just a methodology, but a strategic and validated approach to its synthesis and analysis, grounded in established chemical principles.

Butazolamide, with the IUPAC name N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide, belongs to the sulfonamide class of compounds and is structurally related to the well-known drug Acetazolamide.[1][2][3] Its core structure consists of a 1,3,4-thiadiazole ring bearing both a sulfonamide group and a butanamide (butyramide) group.[1]

Table 1: Chemical Identity of Butazolamide

| Identifier | Value |

| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide[2] |

| CAS Number | 16790-49-1[1][2][4] |

| Molecular Formula | C₆H₁₀N₄O₃S₂[1][4][5] |

| Molecular Weight | 250.30 g/mol [1][2] |

| Synonyms | 5-butyramido-1,3,4-thiadiazole-2-sulfonamide, Butamide[1] |

Part 1: The Synthetic Pathway of Butazolamide

The synthesis of Butazolamide is most efficiently approached as a two-step process starting from the readily available pharmaceutical agent, Acetazolamide. This strategy leverages a common and stable heterocyclic core, modifying a side chain to achieve the target molecule. The pathway involves an initial deacetylation to yield a key amine intermediate, followed by a selective N-acylation.

Causality of the Synthetic Strategy

The choice to start from Acetazolamide is strategic. Acetazolamide provides the pre-formed 5-sulfamoyl-1,3,4-thiadiazole ring, which is a stable and synthetically challenging moiety to construct from scratch. The chosen pathway focuses on the selective cleavage of the acetamide bond, which is more susceptible to hydrolysis than the highly stable sulfonamide group.[6] This selectivity is the cornerstone of the synthesis, allowing for the isolation of the crucial amine intermediate in high yield. The subsequent acylation is a fundamental and high-yielding transformation in organic chemistry.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)

The first step is the acidic hydrolysis of Acetazolamide. Refluxing in the presence of a strong acid like hydrochloric acid (HCl) effectively cleaves the N-acetyl group, liberating the primary amine.[6][7]

-

Mechanism: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A subsequent cascade of proton transfers leads to the cleavage of the carbon-nitrogen bond, releasing acetic acid and the protonated form of the desired amine intermediate. Neutralization with a base (e.g., NaHCO₃ or NaOH) yields the free amine.[6]

Step 2: Synthesis of Butazolamide from Intermediate I

The final step involves the acylation of the primary amino group of Intermediate I with a suitable butyrylating agent, such as butyryl chloride or butyric anhydride. This is a classic nucleophilic acyl substitution reaction.

-

Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture. Its purpose is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This is critical because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Visualization of the Synthesis Pathway

Caption: Two-step synthesis of Butazolamide from Acetazolamide.

Experimental Protocol: Synthesis

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)

-

In a round-bottom flask equipped with a reflux condenser, suspend Acetazolamide (1.0 eq) in 10% aqueous hydrochloric acid.[6][7]

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude intermediate.

-

Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.[6]

Protocol 2: Synthesis of Butazolamide

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Intermediate I (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Cool the mixture in an ice bath to 0 °C.

-

Add butyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain pure Butazolamide.

Part 2: Characterization of Butazolamide

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized Butazolamide. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

The Logic of an Orthogonal Approach

No single analytical technique is sufficient to fully characterize a molecule. An orthogonal approach, using multiple techniques that measure different physical and chemical properties, provides a higher degree of confidence. For instance, while NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of specific functional groups. Mass spectrometry provides the molecular weight, and chromatography assesses the purity. This multi-faceted analysis ensures the synthesized compound is unequivocally Butazolamide.

Visualization of the Characterization Workflow

Caption: Orthogonal workflow for the characterization of Butazolamide.

Spectroscopic and Physical Characterization

The synthesized product should be analyzed to confirm its structural integrity and purity.

Table 2: Expected Characterization Data for Butazolamide

| Technique | Expected Results |

| Melting Point | 260-262 °C (with decomposition)[1] |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the butyramide chain: triplet (~0.9 ppm, 3H, -CH₃), sextet (~1.6 ppm, 2H, -CH₂-), triplet (~2.3 ppm, 2H, -C(=O)-CH₂-). Broad singlets for amide (-NH-) and sulfonamide (-SO₂NH₂) protons. |

| IR (KBr) | Characteristic peaks: ~3300-3100 cm⁻¹ (N-H stretching), ~2960 cm⁻¹ (C-H stretching), ~1680 cm⁻¹ (C=O amide I band), ~1340 & ~1160 cm⁻¹ (asymmetric and symmetric S=O stretching of sulfonamide).[8][9] |

| Mass Spec. (ESI+) | Molecular ion peak [M+H]⁺ at m/z 251.03. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method conditions (column, mobile phase).[10] |

| TLC | A single spot with a specific Rf value for a given solvent system, distinct from starting materials.[11] |

Experimental Protocols: Characterization

Protocol 3: Thin-Layer Chromatography (TLC) Analysis

-

Prepare a developing chamber with a suitable mobile phase, such as ethyl acetate/hexane (e.g., 70:30 v/v). Place a filter paper in the chamber to ensure saturation.

-

Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., acetone or THF).

-

Spot the solutions onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄) alongside the starting materials (Intermediate I and Acetazolamide) as references.[12]

-

Place the plate in the developing chamber and allow the solvent front to ascend to near the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

-

Calculate the Retention Factor (Rf) for each spot and confirm the purity of the final product.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

-

Prepare a mobile phase suitable for reverse-phase chromatography, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or an acetate buffer).[10][13]

-

Use a C18 reverse-phase column.

-

Prepare a standard solution of Butazolamide of known concentration in the mobile phase. Prepare a sample solution of the synthesized product.

-

Inject the solutions into the HPLC system.

-

Monitor the elution using a UV detector, typically around 254-285 nm.[10][13]

-

The purity of the synthesized product can be determined by the area percentage of the main peak. The identity can be confirmed by comparing the retention time with the standard.

Protocol 5: Sample Preparation for Spectroscopic Analysis

-

NMR: Dissolve 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO is often used for sulfonamides due to its ability to dissolve the compound and show the exchangeable N-H protons.

-

IR: For solid samples, mix a small amount (~1 mg) of the dry product with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).

References

- Hussein I. Abdulhussein, Noor H. Naser., (2025) Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity, Vascular and Endovascular Review, Vol.8, No.15s, 75-80.

- Butazolamide. DrugFuture.

- Butazolamide | C6H10N4O3S2 | CID 519309. PubChem, NIH.

- Schematic synthesis of acetazolamide-based derivatives.

- BUTAZOLAMIDE. precisionFDA.

- Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. (2023).

- Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. (2023). PubMed.

- Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. (2023).

- butazolamide. Drug Central.

-

Acetazolamide. Wikipedia. [Link]

- Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.

- Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same.

- Determination of acetazolamide in biological fluids by high-performance liquid chrom

- Acetazolamide | C4H6N4O3S2 | CID 1986. PubChem, NIH.

- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.

-

Methazolamide. Wikipedia. [Link]

- The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media.

- Chromatographic Techniques in Pharmaceutical Analysis. (2022). Encyclopedia.pub.

- Determination of methazolamide concentrations in human biological fluids using high performance liquid chrom

- Thin Layer Chromatography in Drug Analysis. (2022). Research and Reviews.

- Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). PMC, PubMed Central.

- Thin–layer Chromatography (TLC). (2017). Analytical Toxicology.

- 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis. Chemicalbook.

- Acetazolamide – Knowledge and References. Taylor & Francis.

- Methazolamide. PubChem, NIH.

-

Methazolamide | C5H8N4O3S2 | CID 4100. PubChem. [Link]

- Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.

- Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Male

- Spectroscopy and Spectrometry in Organic Chemistry.

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS).

- Spectral Inform

- Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022).

Sources

- 1. Butazolamide [drugfuture.com]

- 2. Butazolamide | C6H10N4O3S2 | CID 519309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. butazolamide [drugcentral.org]

- 6. verjournal.com [verjournal.com]

- 7. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 10. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Screening of Butazolamide: A Technical Guide for Drug Development Professionals

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery and initial preclinical screening of Butazolamide, a sulfonamide-based carbonic anhydrase inhibitor. Drawing from established principles in medicinal chemistry and pharmacology, we detail the rational design of Butazolamide as an analog of the first-in-class diuretic, Acetazolamide. The narrative follows a logical progression from target validation and structure-activity relationship (SAR) insights to a multi-tiered screening cascade. We provide field-proven, step-by-step protocols for a primary in vitro enzymatic assay and a secondary in vivo model for assessing diuretic efficacy. The causality behind experimental choices is emphasized, presenting a self-validating framework for the early-stage evaluation of carbonic anhydrase inhibitors. This guide is intended for drug development professionals seeking to understand the foundational methodologies underpinning the preclinical evaluation of targeted enzyme inhibitors.

The Foundation: Carbonic Anhydrase as a Validated Therapeutic Target

The journey of any targeted therapeutic begins with a deep understanding of its biological target. For Butazolamide, this target is carbonic anhydrase (CA), a ubiquitous family of zinc-containing metalloenzymes.[1][2] CAs are fundamental to maintaining acid-base balance in the body by catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3]

Different isoforms of CA are expressed throughout the body, each with distinct physiological roles.[1] In the proximal tubule of the kidney, CA is crucial for the reabsorption of bicarbonate, sodium, and consequently, water.[4][5] In the ciliary body of the eye, CA activity is linked to the secretion of aqueous humor.[6][7] The clinical significance of this enzyme was solidified with the development of Acetazolamide in the 1950s. By inhibiting CA, Acetazolamide promotes the excretion of bicarbonate, leading to a diuretic effect, and reduces aqueous humor production, lowering intraocular pressure.[5] This established CA as a druggable target and sulfonamides as a privileged chemical scaffold for its inhibition, paving the way for subsequent drug discovery efforts.[6][8]

Rational Drug Design: The Genesis of Butazolamide

The discovery of Butazolamide is a classic example of analog-based drug design, a process rooted in understanding the structure-activity relationships (SAR) of a known therapeutic agent—in this case, Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide). The core principle of SAR is that modifications to a molecule's structure lead to predictable changes in its biological activity.[9]

The foundational scaffold for this class of inhibitors is the 5-sulfamoyl-1,3,4-thiadiazole ring. The sulfonamide group (SO₂NH₂) is the critical zinc-binding group, chelating the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, which is essential for its inhibitory action.[1] The primary point of structural variation in this series is the acylamino side chain at the 2-position of the thiadiazole ring.

The Hypothesis: By extending the alkyl chain of the acetamide group in Acetazolamide (a two-carbon chain) to a butanamide group in Butazolamide (a four-carbon chain), we hypothesize a modulation of the compound's physicochemical properties. Specifically, increasing the lipophilicity by adding two methylene units could influence its membrane permeability, protein binding, and pharmacokinetic profile, potentially leading to an altered duration of action or tissue distribution compared to the parent compound.

Plausible Synthetic Pathway

The synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide (Butazolamide) can be achieved through a multi-step process starting from 2-amino-5-mercapto-1,3,4-thiadiazole, a common building block. The general strategy involves acylation, oxidative chlorination, and subsequent amination.[10]

Caption: Plausible synthetic route for Butazolamide.

The Initial Screening Cascade: A Funnel Approach

To efficiently evaluate a new chemical entity like Butazolamide, a tiered screening cascade is employed. This strategy acts as a funnel, starting with rapid, high-throughput in vitro assays to confirm on-target activity and progressing to more resource-intensive in vivo models to assess physiological effects. This approach ensures that only compounds with the desired primary activity advance, conserving time and resources.

Caption: A typical screening cascade for a diuretic drug candidate.

In Vitro Characterization: Primary Carbonic Anhydrase Inhibition Assay

The first and most critical step is to confirm that Butazolamide inhibits its intended target, carbonic anhydrase, and to quantify its potency. A widely used, robust, and high-throughput compatible method is the colorimetric esterase inhibition assay.[11][12]

Causality: While the physiological function of CA is CO₂ hydration, its esterase activity is well-correlated and provides a much simpler and more scalable readout for screening.[12] The assay measures the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to CA activity. An inhibitor will slow this rate.[11]

Detailed Protocol: In Vitro CA Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Butazolamide against carbonic anhydrase.

Materials:

-

Human or bovine Carbonic Anhydrase (e.g., from erythrocytes)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test Compounds: Butazolamide and Acetazolamide (as a positive control) dissolved in DMSO

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Store in aliquots at -20°C.

-

Immediately before use, dilute the CA stock to a working concentration in Assay Buffer.

-

Prepare a stock solution of p-NPA (e.g., 20 mM) in acetonitrile.

-

Prepare serial dilutions of Butazolamide and Acetazolamide in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations.

-

-

Assay Plate Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the buffer, DMSO/inhibitor, and CA working solution to the appropriate wells as detailed above.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation: Hypothetical IC₅₀ Values

| Compound | CA-I (IC₅₀, nM) | CA-II (IC₅₀, nM) | CA-IV (IC₅₀, nM) |

| Acetazolamide | 250 | 12 | 70 |

| Butazolamide | 350 | 18 | 95 |

This table presents hypothetical data for illustrative purposes. The data would suggest Butazolamide is a potent inhibitor of CA-II, similar to Acetazolamide, confirming its on-target activity.

In Vivo Evaluation: The Lipschitz Test for Diuretic Activity

After confirming on-target activity in vitro, the next critical step is to determine if this translates to a physiological effect in a living system. For a potential diuretic, the standard and historically validated model is the Lipschitz test, which assesses water (diuresis) and salt (saluresis) excretion in rats.[13][14]

Causality: This model provides a direct measure of the drug's ability to inhibit renal carbonic anhydrase in a functional kidney, leading to the desired therapeutic outcome of increased urine output. It is a self-validating system because the measured outputs (urine volume, Na⁺, and K⁺ levels) are the direct physiological consequences of the drug's mechanism of action.[15]

Detailed Protocol: Diuretic and Saluretic Activity in Rats

Objective: To evaluate the diuretic and saluretic effects of Butazolamide in saline-loaded rats.

Animals: Male Wistar rats (150-200g), fasted overnight with free access to water.

Materials:

-

Metabolic cages designed for the separation and collection of urine.

-

Test compounds: Butazolamide and Acetazolamide suspended in a vehicle (e.g., 1% carboxymethyl cellulose).

-

Normal saline (0.9% NaCl).

-

Flame photometer for Na⁺ and K⁺ analysis.

Procedure:

-

Animal Grouping: Divide rats into groups (n=6 per group):

-

Group 1: Vehicle Control (receives only the vehicle).

-

Group 2: Positive Control (receives Acetazolamide, e.g., 50 mg/kg).

-

Group 3: Test Group (receives Butazolamide, e.g., 50 mg/kg).

-

-

Hydration: Administer normal saline orally (p.o.) to all rats at a dose of 25 mL/kg to ensure adequate hydration and a baseline urine flow.

-

Drug Administration: Immediately after saline loading, administer the respective vehicle, positive control, or test compound to each group via oral gavage.

-

Urine Collection: Place each rat in an individual metabolic cage. Collect the cumulative urine excreted over a period of 5 hours and 24 hours.[13]

-

Measurement and Analysis:

-

Measure the total volume of urine collected for each animal at the end of the 5-hour and 24-hour periods.

-

Centrifuge a small aliquot of the collected urine to remove any particulate matter.

-

Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.[13]

-

Calculate the total excretion of Na⁺ and K⁺ for each animal.

-

-

Data Analysis:

-

Compare the mean urine volume and electrolyte excretion of the test and positive control groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing potential of the compound.

-

Data Presentation: Hypothetical In Vivo Diuretic Activity (5-hour data)

| Treatment Group (50 mg/kg) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/kg) | K⁺ Excretion (mEq/kg) | Na⁺/K⁺ Ratio |

| Vehicle Control | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.20 ± 0.03 | 2.25 |

| Acetazolamide | 8.2 ± 0.7 | 1.10 ± 0.12 | 0.55 ± 0.06 | 2.00 |

| Butazolamide | 7.9 ± 0.6 | 1.05 ± 0.10 | 0.51 ± 0.05 | 2.06 |

*This table presents hypothetical data for illustrative purposes. P < 0.05 compared to Vehicle Control. The data would indicate that Butazolamide produces a significant diuretic and saluretic effect, comparable to that of Acetazolamide.

Interpretation and Lead Candidate Progression

The culmination of the initial screening cascade is the integrated analysis of both in vitro and in vivo data.

-

On-Target Activity Confirmed: The in vitro assay confirmed that Butazolamide is a potent inhibitor of carbonic anhydrase, with a profile similar to Acetazolamide. This validates the initial design hypothesis.

-

In Vivo Efficacy Established: The Lipschitz test demonstrated that this enzymatic inhibition translates into a tangible and therapeutically relevant diuretic effect in a whole-animal model.

-

Initial Safety/Side Effect Profile: The measurement of potassium excretion is a critical early indicator of a potential side effect common to many diuretics (hypokalemia). In our hypothetical data, the Na⁺/K⁺ ratio for Butazolamide is similar to Acetazolamide, suggesting a comparable profile in this regard.

Decision: Based on these results, Butazolamide demonstrates a promising profile. It has confirmed on-target activity and demonstrates in vivo efficacy comparable to the reference compound. Therefore, Butazolamide would be considered a viable lead candidate for progression into further preclinical development, including more detailed pharmacokinetic studies, dose-response relationships, and toxicology assessments.

Conclusion

The discovery and initial screening of Butazolamide exemplify a rational, structured approach to drug development. Beginning with a validated target and a clear SAR-driven hypothesis, a multi-tiered screening cascade allows for the efficient evaluation of a new chemical entity. The use of a robust in vitro enzymatic assay confirms on-target potency, while a well-established in vivo model validates its physiological efficacy. This logical and evidence-based progression from molecular interaction to whole-organism response is the cornerstone of modern preclinical pharmacology, providing the critical data necessary to advance promising compounds toward clinical development.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

-

Hirani, J. J., & Raval, M. K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86–90. Retrieved from [Link]

-

Slideshare. (2017). Diuretics screening models. Retrieved from [Link]

- Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology.

-

Hirani, J. J., & Raval, M. K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. Retrieved from [Link]

-

Kau, S. T., & Leader, J. P. (1984). A method for screening diuretic agents in the rat. Journal of Pharmacological Methods, 11(1), 67–75. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.

-

Ilies, M., & Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1–9. Retrieved from [Link]

-

Koutnik, P., Shcherbakova, E. G., Gozem, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. Retrieved from [Link]

-

Lindskog, S., & Kern, D. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 60(27), 2115–2124. Retrieved from [Link]

-

Barbu, A., Geman, A., Giveche, T., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1642. Retrieved from [Link]

-

Ilies, M., & Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932–2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-9. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4859. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butazolamide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

-

Ishida, K., & Tsumura, H. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Masini, E., et al. (1991). Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same. U.S. Patent No. 5,010,204.

-

Journal of Pharmaceutical Research. (2023). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Retrieved from [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Korsakov, M. K., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 119-129. Retrieved from [Link]

-

Varshney, K., & Gvalani, A. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

McKenna, R., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969–1984. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

McKenna, R., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984. Retrieved from [Link]

-

Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methazolamide?. Retrieved from [Link]

-

Medscape. (n.d.). Methazolamide dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

StatPearls. (2025). Drug Testing. Retrieved from [Link]

-

U.S. Preventive Services Task Force. (n.d.). Screening for Glaucoma in Adults: A Systematic Review. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Acetazolamide – Knowledge and References. Retrieved from [Link]

-

U.S. Preventive Services Task Force. (n.d.). Screening for Glaucoma in Adults: A Systematic Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chapter 2—Screening for Substance Use Disorders. Retrieved from [Link]

-

Rolland, B., et al. (2020). Identifying available substance use disorder screening tests feasible for use in primary care: A systematic review. Drug and Alcohol Dependence, 214, 108153. Retrieved from [Link]

Sources

- 1. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Methazolamide? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. US5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Diuretics screening models | PPTX [slideshare.net]

- 15. (PDF) A comparative review on In-vivo and In-vitro screening models for diuretic agents (2023) | Keval Y. Raval [scispace.com]

Butazolamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of Butazolamide, a novel synthetic compound, as a potential inhibitor of the carbonic anhydrase (CA) enzyme family. Carbonic anhydrases are ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1][2] Their dysregulation is implicated in a range of pathologies, making them a significant therapeutic target for diuretic, anti-glaucoma, and anti-epileptic agents.[3][4][5][6] This document outlines the theoretical basis for Butazolamide's inhibitory action, provides detailed, field-proven methodologies for its synthesis and in-vitro evaluation, and establishes a framework for data interpretation. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

The carbonic anhydrase (CA) family consists of at least 16 known isoforms in mammals, each with a distinct tissue distribution and physiological role.[7] These zinc-containing enzymes are exceptionally efficient catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This simple reaction is fundamental to acid-base balance and fluid transport in tissues as diverse as the kidneys, eyes, and central nervous system.[3][5]

The therapeutic utility of inhibiting CA activity is well-established. For decades, sulfonamide-based inhibitors like acetazolamide and methazolamide have been employed clinically.[8][9] For example, in the ciliary processes of the eye, CA inhibition reduces the secretion of aqueous humor, thereby lowering the intraocular pressure characteristic of glaucoma.[4][9][10] In the proximal tubule of the kidney, it leads to decreased bicarbonate reabsorption, resulting in a diuretic effect.[5][6][11]

This guide focuses on "Butazolamide," a hypothetical sulfonamide derivative designed to explore novel structure-activity relationships within the CA inhibitor class. Based on the established pharmacophore, Butazolamide is conceptualized as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide. The substitution of the acetyl group in acetazolamide with a butyryl group may alter key physicochemical properties such as lipophilicity and solubility, potentially influencing isoform selectivity, tissue penetration, and pharmacokinetic profile. The subsequent sections provide the necessary technical detail to synthesize and rigorously evaluate this hypothesis.

Proposed Mechanism of Action

Butazolamide, as a primary sulfonamide derivative, is expected to inhibit carbonic anhydrase via a well-understood mechanism. The unprotonated sulfonamide group (–SO₂NH⁻) acts as a high-affinity ligand for the zinc ion (Zn²⁺) located at the catalytic center of the enzyme. This interaction is critical for the enzyme's function, as the zinc-bound hydroxide ion is the key nucleophile in the CO₂ hydration reaction.

The proposed binding mechanism involves:

-

The sulfonamide group of Butazolamide displaces the zinc-bound water molecule/hydroxide ion.

-

The nitrogen atom of the sulfonamide coordinates directly with the Zn²⁺ ion.

-

The sulfonamide group forms a tetrahedral adduct with the zinc ion, stabilized by hydrogen bonds with the side chain of a key active site residue, Threonine 199 (in human CA II).

-

This stable complex effectively blocks the binding and hydration of the CO₂ substrate, thereby inhibiting the enzyme's catalytic activity.[11]

Experimental Design & Protocols

Evaluating Butazolamide requires a two-stage process: chemical synthesis followed by biological characterization.

Synthesis of Butazolamide

The synthesis of Butazolamide can be adapted from established methods for creating N-acylsulfonamide derivatives.[12][13] The proposed route involves the acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide, the precursor derived from the hydrolysis of acetazolamide.

Protocol 1: Synthesis of Butazolamide

-

Step 1: Hydrolysis of Acetazolamide (Intermediate I).

-

Reflux 3g of acetazolamide with 20mL of concentrated hydrochloric acid for 3 hours.[12]

-

Cool the reaction mixture and neutralize carefully with a saturated sodium hydroxide (NaOH) solution until pH 7 is reached.

-

Saturate the aqueous solution with sodium chloride (NaCl) to reduce the solubility of the product.

-

Extract the product, 5-amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I), three times with 50 mL of tetrahydrofuran (THF).

-

Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the solid intermediate.

-

-

Step 2: Acylation to form Butazolamide.

-

Dissolve Intermediate I in a suitable aprotic solvent such as pyridine or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add butyryl chloride dropwise to the cooled solution with constant stirring. An equimolar amount relative to Intermediate I is recommended.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Quench the reaction by pouring it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Butazolamide.

-

-

Step 3: Structural Confirmation.

-

Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the addition of the butyryl group and the integrity of the sulfonamide pharmacophore.[14]

-

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The most common and high-throughput compatible method for assessing CA inhibition is a colorimetric assay that measures the enzyme's esterase activity.[1][15] This activity is known to correlate with the physiological CO₂ hydratase activity.[15] The assay relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1][16]

Protocol 2: Colorimetric Esterase Assay for CA Inhibition

-

Materials & Reagents:

-

Procedure (96-well plate format):

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Prepare a stock solution of p-NPA in acetonitrile.[15]

-

Prepare stock solutions of Butazolamide and Acetazolamide in DMSO. Create serial dilutions to test a range of concentrations.

-

Prepare a working solution of CA enzyme in Assay Buffer immediately before use.

-

-

Plate Setup (perform all measurements in triplicate):

-

Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Test Compound Wells: 158 µL Assay Buffer + 2 µL of each Butazolamide dilution + 20 µL CA Working Solution.

-

Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

After adding the buffer, DMSO/inhibitor, and enzyme solution, gently tap the plate to mix.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm, taking readings every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis and Interpretation

The primary output of the assay is the rate of p-nitrophenol formation, measured as the change in absorbance over time (V = ΔAbs/min).

-

Calculate Percent Inhibition: The inhibitory activity of Butazolamide at each concentration is calculated relative to the uninhibited (Maximum Activity) control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of Butazolamide and V_control is the rate with DMSO alone.

-

Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Butazolamide required to reduce enzyme activity by 50%. This value is a key measure of inhibitor potency.

-

Plot the % Inhibition against the logarithm of the Butazolamide concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

-

Data Presentation: The results should be summarized in a clear, tabular format for easy comparison with the positive control and for assessing selectivity across different CA isoforms.

| Compound | Target Isoform | IC₅₀ (µM) |

| Butazolamide | hCA I | Experimental Value |

| hCA II | Experimental Value | |

| Acetazolamide | hCA I | Experimental Value |

| (Control) | hCA II | Experimental Value |

Table 1. Template for summarizing CA inhibition data.

An IC₅₀ value in the low micromolar to nanomolar range would indicate that Butazolamide is a potent inhibitor of the tested carbonic anhydrase isoform.[13][18] Comparing the IC₅₀ values for different isoforms (e.g., the cytosolic hCA I and hCA II versus the tumor-associated hCA IX and hCA XII) will provide crucial information about its selectivity, which is a key factor in modern drug design to minimize off-target side effects.[7][19]

Conclusion

This guide provides the essential theoretical and practical framework for the initial assessment of Butazolamide as a carbonic anhydrase inhibitor. By following the detailed protocols for synthesis and in vitro enzymatic analysis, researchers can generate the robust, reproducible data needed to determine its potency and potential isoform selectivity. A promising inhibitory profile would warrant further investigation, including more advanced kinetic studies (e.g., determining the inhibition constant, Kᵢ), evaluation against a broader panel of CA isoforms, and eventual progression to cell-based and in vivo models to establish its therapeutic potential.

References

- Supuran, C. T., & Capasso, C. (2020). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases. Expert Opinion on Therapeutic Patents, 30(11), 875-886. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKXIA139z6OcvNJPgH_XAhZmFxjOrAUefLbmqYHq6pMgSob7aKtk1KToKY927zl5pLvhsmgJiUH1pHA6DS-T4Cjnact2VSYVJqa-tkt_KSf_0DDBC9oZkPiw5M5efrE3uPhok=]

- Wikipedia contributors. (2023, October 29). Carbonic anhydrase inhibitor. In Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtGBmik0pDLHkvo8cvosa3ROL8EcO_0ENfa4xxSlI7txNUVeAdp_wKU4RrnreTbMs9bmmg2BHqGd7qFsZ-COZHiZrZ_Oa94sPBwBhvsyrv1AkY-l88kM3z7SNeFidZV_QBgU059JoCq315jbAleZ5fyGaLgg==]

- Turturică, G., et al. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 85, 847-854. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUyGAsa0yzD85Tr8e3ecB42Fi1n99njD4XejLZDu2HrHR5hxNTj0p-UoHTvN933HPwSWIGBDwUeJsPzH7zBazx4IM6KOV3sMXhmj-jnWt9ErS8d3IAFnP9oB8pL4lasCriB_vLSxTqs6Qg3A==]

- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6HUYPw1VGOXo13X2nAz5tiNFHGkehURfLnfA_rdSNmbdiZwWoqfgdNqZcPKosNl3tMgRneSGZrcKS6C2KLowEwMvYDeyD32JIrrsmVhdHgnpuDpadS2VPDUK3-7tM_kHSEIgGlAIOLuYLmBuLfhYifpIYyOl7A04gzDEyLgkge19e8RYgkCCLYG0hyZZZTEtZV9epX1i4FGtTGe7c3G50-aJdfjSwaLTk5QTu]

- Supuran, C. T. (2010). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery Medicine, 10(54), 431-439. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVIFGOK2MGJ844e5m23lYFw_kNk8VHK_pImMRHRwjhdvMZFzy-mVztbRvQKdZWJ5RFxgUDxkHEaovRY4C1gYDRmAmiaf0iAdah900sph7Cxxm0gNjkJUgydh4bykogtOP5NIqS3mBwiAQFHBJRbeAB01nsG-1ts5HjL-OKkiGApOKowMIp6NJzRpFhLK6ci9HScoIeaHTLMKRRZbQXglTCDNqxaaKZnA==]

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzx3H3sjiHaj0awvw6Jh1tTxdGYsxb8xvVVCkjxYr7T79hlBCisXHHvIB7S-TzhSPi1NUEql2WMx645Hl2fw6JkpBxwP4etkQNi8mzV_3j52RuH7-7n0gCBVYwGEqiM5eXoZtwU4Bc0XqhpBXGzz77zLj3yKqTbbH9vCmG31hxHL1Fyj--iChASAAaOlo3L1hJaX2V38wsdeHIza6mFx5DbNivDLBlEa40MOfvduj-kFkJJwNsiXo=]

- Shbaklo, S., & Rehman, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvNSyGEcat1kV5Qur_6uQHjdLB_chTuyYMAJ2G4u8JpbdTiYFP59-42nj64vaZujh9YKqp9kYj9j0mA0p7ySflp-T4er_N1kC8rcVWRmZIM_zMUZYPZBxz2Lly1SSiFIQknIUJla5H]

- Drugs.com. (2023). List of Carbonic anhydrase inhibitors. [https://vertexaisearch.cloud.google.

- Shaikh, S., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(11), 4615-4623. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiRunC8an71JImH_fUw6PdEfqjep0BwN2mYPE4LtNt0xASMshVlXsZbJVo6eXaV47BQ7H50J3j7vQ5aegzeJjHKfaEU0Qp0QgC7y55bbj9yUBxO4Yk5V_8QPkDMetJb91UalOM_jCce87luA==]

- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhEJsDVE3wfjD_mbHAJk7RmoxVzPc-3hugC2sg1zBBt9HVGlR14eSOzeRY5pyBTP3cClJSs45LK28E-8-h-rUBR5jo1CrYL_kETC9ZAFM4kliIgPq6Dv23Th2inXFr1VzbZcPfix4vWnV68oE66eLnG3WH9CSN3Sg4-IFMsyrY8gVffqs-RZ91NGMjsj7ciexgr0PRZ6IQtGtINyaqjtR4ZX_dhLiKXcXCSeLtKw==]

- Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_t3QBn5y2JbDD-Vd73lVoRVKtOrV_TrGBI5A_9dUIKughRmM6jdzLwRvHBTYWNBIMzATSpJ0tqbUTOBafUqBUSHBSnMCcVnF03qX8fw5CTCWIs_zB_KaDgfUsds86QhDwRBh0IA48erqfDUPo1Kxb9e6YXQBcVoqZV7FkQvoJzDos-oEE6yvbVjKQjzs16XSRGm5XnHjcuggid6mbdkoMi1atcaSKf1MpUnCfKB8w_BppDsuMPHRbvhvS_thTafmsr9uwdZ1HD-WjZgOm1uccFXl6yjeodJ3INgqQ9j53kZPSkmW9UO5B6YbgYNTJqU69Ew2glZRHcGQ==]

- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd5tkQagzVONbTn2iGPFJcx-xv9QuW4q2TRhLIEO1004rI1WuaHLV5d8heMfuC9uC0BbFfpj5oSKCqZoKH4Ml_tw0ZrKGdGUC42-P_HHyN5swhbb38XC6QPojM12XFkD0342wltTWtKPWStG_PWLb0HXpx0XTjeXX58EJ6iWN1g-FpJf025fSlgvymSNr98fcVlzb-iuPVhO2aCXiViD5k3qst22bo5n_Z4N2XvO4=]

- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjUSK1AvH4yNvOH35_i8Q-KE9qBQERLA_ZeM-sMpnd9sg2hwwNfp6Ozflb5WBiiPL7MLFK2218bQouOjD0nlcbCpJ0v8Ys7QcEPSH9909kR0qh9jjXxsVWF-v8I7XyEtxiKLAJVGWNps4j3lsTky69oddNmsrPNQXE3K4F_osagkTSE7ECK92KkwskOEIe_UGOAouWVyQfILldq2rx]

- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jn8o6B65rhNOv2VR5SjDWNYHiTLMuzBz_ChYanJtlLk6LYonbbo20eeAtwSw8tJZmWgBNoJUAqgOUy6q9IFnc4CG6Fjb67s7Nm3d41mIk9MQAQM1l9BUw1ja2MfeVTckKpcyfoX1RZC5nHqH7OvqvaIvEZjflCr42pp7dvTZrtMFQJYvXF9WNHsrl_9AIZZPymlPn8rRcqiKMmleNnOUXowHgegVxBEpBczEVrW-t3QMWDVAx8a5KRnAjUKU1usQJfd_5mLIzWBx]

- Pesci, D., et al. (1993). Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity. Journal of Enzyme Inhibition, 7(2), 141-151. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwBWysaCb6mCXaYOGiNgN0YpmNtQ1-SzGADutCyWMbiONoqnNW6qRj9HRsfxyFSICy395dzO6WSDvgVPgCvG0Ka5XESTsDTDdl1nJKtI--bEgspRdy100tyi07IC4oWhVdhQ==]

- ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZj00xEoJfnHUovOHe2nSKgjEA9WyOL7W_TpzGLntHusQR9LqiJ_zuHOdcOVGKFDhylZ4vAbKBdz77oldfW44Qnw7MOuV90Z5Zdv36Vl3yx9_Ikh1a-UorWavN6VV7pb66CCeWKo-LR7ZFi9ALBV_OpjQ_-cC4uofS4NgWbK96WqGdAj_vg1eiOUT1NLj6_VQUnc_PZY-v4KkDfLEcGI8P7LbwlK7kT45fpL-hnFIK0dckLYzDj_Dc_X3n_sc=]

- Tucker, W. D., & Arora, Y. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSAZU97iOsZvkLemuPp2y4bU__I0Es-gw89lInlgpAZLiivOfctcEEgNA6rTCbGOsF_mZzpRGyhKD1QoNzG5TlRGP0JMuM12KIzqbSnHk15nk93GAbXCZ1U5Tq-aRUmDqBQO5Kyvxz]

- Taylor & Francis. (n.d.). Methazolamide – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vLVaAlA464gBQS2W1fw0bc1V1wVlwEnrjvDK_oQ1ecHulgWcAjSDSydKyg6TGBXD0JUo_4CDsYd3LN3NUO-6QoUK_W0CB5DHsuOjL0hKRmmhA3vxXeopVGpS6B4aTHMazJvBCmJax0nRy4QRmMtxhrj2WkrDYCHycEAdtz8pXejy8oeHigYPEAYqydCUysPRsksb6GFnoV1J-6DIhMI=]

- WebMD. (2024). Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGT4EqLRdrDFo3cx_KTj1wxTUXBfA_o3u56IAh-DYXWkQYmW13W4hZ_GKU-kFoBZH1WRjSrKcrxuSFqhwpsNhvRMy3ND33c2KkO7RuxKhHXPhxuS0YR5GEIHsnvImyw5E8moqFksYtHw6dciNo89iZ50mvJjYpV2f7FtR-PQ==]

- Medscape. (n.d.). Methazolamide dosing, indications, interactions, adverse effects, and more. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9oaun2QEwsW8uRHM-2Ogpz8h8tYwSGL6Bt6vKAUb53Ht98_NmI6ZX1rf60sqUxz6hY0S-hIRlxLnSjC2lynRjVypRgPp-b2s3l9nuAhuqQ5SekuV1lKMdmghE4ErG26t9BzWcnBjQwf50wWa50Gwc3Fk=]

- Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWIIz4vy3vnjH3jTsfPhVNRMhmto1051vworgXzYw2tZMo5ppXO-NoiuBSsZxEYmwV6q5uhZsl1ftSorzoK-vzurO0Xr8wtqMENzsZ_IH0MhCpfSPWllnCkiEjHrgYUs3J9XtYxQ==]

- Al-Janabi, H. H. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7mMeOOobmwXc6DEVCtXdbl_MZG5qMr3Jpc9LmBeRNJcMAC-xTvbjouJzrjoTreow5r6GGVSQdWgvy-c1i-73ofwK0VLqLk-gseknczhAnd-56lt0fvMHKz-phbfVgCg1tcUCxb248p0Yfv_x-sfO2z02uQHhF722kxDC-Q==]

- Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIEIu_NboJNp4iymYRwjYwKCjPWGVqiR4noixRmuEHFSWwAYCaQgkXakkg2NwbhiL5P_UA6zEQ0imoXAVfxJbqXr_17BiyxwfWruonQDIpNugRpry80DG7KpPi7DXxXFdQsGA=]

- Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCjj1GkUfuXm1Al0nQnzrpDoouiretvTMyH90PdToO3_EPWDGsD7YCYbBvHteAtXXC1JzJp-6W56ZCQdqpZ87dwQTdGniL8kpbV7g6O_Dd4MVR7WBUOgp5iwW_It7zSQCRnwQ==]

- ResearchGate. (2025). Synthesis, characterization and biological evaluation of acetazolamide, cycloserine and isoniazid condensed some novel phthalimide derivatives. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3OVnN47zKG0-h24p7C_81gDHM_2cSIeuY9Z5-OeIYs4zIEgjTT4A7q5crMl3Y9Q9I_1xu6bZ9XWl3ZeYUB1ar_Mdlb0qGRGLQ7orDumj9IcjtpB0j4s7zUACz15xUqXEHR9ZqCRfOmtlivP8Hm3K9jCjSRO_dTpE1tnNz9e5RrTNAlgkHknpR7diPzfMO9X5Dpgzpgtdw4yqlgXsV8Lb8LiA6ijjUjQb-EwTZ6blsgYhn1PYSdWExbFDNgI7OHfBdIDwQq5XobxK_84X1InnddfjyeLtsLX-ZmP06HUtlXqF_BAuNB3Z01CI0VjgQc4v3_wogwJak3ks]

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1785. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtIhtZ4C7MYEgB3aguhk80Pt1w0RYbYv-NGdbk2WEqsPSM0ZK5d-2kC4CDDsxXt7P82-_94XcGONYxM2HgnBX9Ik-WIcAkpkbHCDVbp7PtmvSCvtQGU0fK1b8mbVACLBOvBw==]

- Aday, B., et al. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of Biomolecular Structure & Dynamics, 42(14), 7243-7256. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuhrYwzdB7oD-54tLOefz64-jDEihjCCNCMf65v-0TFvSMjsdRKix4b1vEOEUFVq9LTESDQG7W0foIR03KzEesnLn-W8pwD5n8nPXyfnDagscG84Oq9jXpUXlmnudgzwklMA=]

- Supuran, C. T. (2008). The Development of Topically Acting Carbonic Anhydrase Inhibitors as Antiglaucoma Agents. Current Pharmaceutical Design, 14(7), 632-640. [https://www.eurekaselect.com/article/21516]

- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyThUn5ZmN-73wcYhzqI34N0dbzv81GD0eiXQqV5r3ErkdwEmyO9ADbGr75HygvomdhDiMvnekvrwMwxuTwgww-Tl3leliCwTESru6cSx_6DVeT15Wy8woGUKiNdScAnsQC4WJ9YL4P6gax7fIs_bK9DLS1cdO-aVMzRciR5QZGqBF8yoZZvkuFYdRcoMUcbbPFkZ3ZORzsuwa60XGyLHzonx6I30j09WePuhqktJh]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Development of Topically Acting Carbonic Anhydrase Inhibitors as Antiglaucoma Agents | Bentham Science [eurekaselect.com]

- 11. youtube.com [youtube.com]

- 12. verjournal.com [verjournal.com]

- 13. Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the In Silico Elucidation of Butazolamide's Binding Affinity to Carbonic Anhydrase

Abstract

This technical guide provides a comprehensive, methodology-driven framework for determining the binding affinity of Butazolamide, a sulfonamide-based carbonic anhydrase inhibitor, using a multi-tiered in silico approach. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind progressing from rapid, static predictions to more rigorous, dynamic simulations. We detail a complete workflow, commencing with initial pose prediction via molecular docking, followed by structural refinement and stability assessment through all-atom molecular dynamics (MD) simulations. The process culminates in the quantitative estimation of binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) endpoint method. Each stage is presented with detailed, field-proven protocols, emphasizing self-validation and critical analysis of intermediate and final data. This guide is intended for drug development professionals, computational chemists, and researchers seeking to apply a robust computational pipeline to accurately model protein-ligand interactions.

Part 1: Foundational Strategy - Defining the Biological Question and Computational Approach

The Target System: Butazolamide and Carbonic Anhydrase

Butazolamide is a sulfonamide-containing compound belonging to the thiadiazole class.[1] Its therapeutic effect stems from its activity as a carbonic anhydrase (CA) inhibitor.[2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, where reducing CA activity in the ciliary body of the eye decreases aqueous humor production and lowers intraocular pressure.[4][5][6] Understanding the precise binding mechanism and affinity of inhibitors like Butazolamide is paramount for designing next-generation therapeutics with improved potency and selectivity.

The Core Objective: Quantifying Binding Affinity

In drug discovery, the binding affinity—a measure of the strength of the interaction between a ligand (drug) and its protein target—is a critical determinant of a compound's efficacy.[7] This is quantified by the binding free energy (ΔG), which is related to the dissociation constant (Kd) or the inhibition constant (Ki). A more negative ΔG value signifies a stronger, more stable interaction. Computational methods that can accurately predict binding affinity are invaluable, as they enable the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[8][[“]]

The In Silico Paradigm: A Hierarchical Workflow for Accuracy and Efficiency

A single computational method rarely provides a complete picture of a complex biological interaction. Therefore, we employ a hierarchical or multi-scale strategy that balances computational cost with predictive accuracy. This workflow begins with a computationally inexpensive method to generate plausible binding hypotheses and progressively refines the most promising candidates using more physically realistic and computationally demanding techniques.

Caption: Hierarchical workflow for binding affinity prediction.

Part 2: The Static Approach - Initial Pose Prediction with Molecular Docking

Molecular docking serves as the initial "computational handshake," predicting the preferred orientation (the "pose") of a ligand within a protein's binding site.[10][11] It is a rapid method ideal for generating initial structural hypotheses.

Experimental Protocol: System Preparation

The fidelity of any docking experiment is critically dependent on the quality of the input structures.

A. Receptor Preparation:

-

Structure Retrieval: Obtain a high-resolution crystal structure of the target protein, Human Carbonic Anhydrase II, from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1V9E, which is complexed with a similar sulfonamide inhibitor.

-

Structure Cleaning: Using molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio, remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the original co-crystallized ligand.[12]

-

Protonation and Repair: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). Check for and repair any missing residues or atoms in the protein structure.

-

File Conversion: Save the cleaned, protonated receptor structure in the PDBQT file format required by AutoDock Vina.

B. Ligand Preparation:

-

Structure Retrieval: Obtain the 3D structure of Butazolamide from a chemical database like PubChem (CID 519309).[1]

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to ensure a low-energy starting conformation. This can be done using software like Avogadro or the Open Babel module in PyRx.[13]

-

File Conversion: Convert the minimized ligand structure to the PDBQT format, which assigns partial charges and defines rotatable bonds.

Execution and Analysis

-

Define the Search Space: Define a "grid box" that encompasses the entire active site of the carbonic anhydrase. The active site is readily identifiable by the catalytic zinc ion and surrounding histidine residues. The dimensions of this box should be large enough to allow the ligand to rotate and translate freely.[10]

-

Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different poses of Butazolamide within the defined grid box and score them based on a scoring function that approximates binding free energy.[14]

-

Analyze Results: The output will be a series of binding poses ranked by their docking scores (in kcal/mol). The top-ranked pose represents the most probable binding mode. A visual inspection is crucial to ensure the pose is chemically sensible (e.g., the sulfonamide group coordinating with the active site zinc ion).

Part 3: The Dynamic Approach - Refining the Complex with Molecular Dynamics (MD)

While docking provides a valuable static snapshot, proteins are inherently flexible and exist in a dynamic aqueous environment. MD simulations provide this dynamic context, allowing us to assess the stability of the docked pose and refine the protein-ligand complex over time.[15][16]

Caption: Workflow for setting up an MD simulation of a protein-ligand complex.

Experimental Protocol: MD Simulation Setup (GROMACS)

This protocol outlines the setup using the GROMACS simulation package, a widely-used and robust engine.[17]

-

System Building:

-

Merge the coordinate files of the prepared Carbonic Anhydrase II receptor and the top-ranked Butazolamide pose from docking into a single complex PDB file.[15]

-

Generate the topology for the protein using a standard force field like CHARMM36.

-

Generate topology and parameter files for the Butazolamide ligand. This is a critical step, often requiring a server like CGenFF or an equivalent tool to derive parameters compatible with the protein force field.[17]

-

-

Solvation and Ionization:

-

Define a periodic boundary box (e.g., a cubic box extending 1.0 nm from the protein surface).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is essential for accurate electrostatic calculations.[15]

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization to remove any steric clashes in the initial system.

-

Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature, typically using position restraints on the protein and ligand heavy atoms.

-

Follow with a longer NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.[18]

-

-

Production Simulation:

-

Run the final production MD simulation (e.g., for 100 nanoseconds) without position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds) for subsequent analysis.

-

Analysis & Trustworthiness: Assessing Simulation Stability

Before calculating binding energy, it is imperative to confirm the simulation has reached a stable equilibrium. This is a self-validating check. Key metrics include:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand relative to their starting positions. A stable simulation is indicated by the RMSD values reaching a plateau.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and stable regions of the protein.

Part 4: The Quantitative Endpoint - Calculating Binding Free Energy

From the stable portion of the MD trajectory, we can calculate the binding free energy using an endpoint method like MM/GBSA.[19] These methods offer a balance between the accuracy of rigorous alchemical calculations and the speed of docking scores.[8][20]

The MM/GBSA Method: Principles

The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding.[19][21]

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

ΔE_MM: Includes changes in van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) energies.

-

ΔG_solv: Is composed of a polar component (ΔG_GB), calculated using the Generalized Born model, and a non-polar component (ΔG_SA), estimated from the solvent-accessible surface area.

-

-TΔS: The entropy term is computationally expensive and often omitted when ranking similar compounds, as the change in entropy is assumed to be comparable across the series. However, its exclusion is a known approximation.[21]

Experimental Protocol: MM/GBSA Calculation

The MMPBSA.py script in the AmberTools suite is a powerful tool for these calculations.[22]

-

Trajectory Preparation: From the 100 ns production trajectory, extract a series of snapshots (e.g., 500 frames) from the stable, equilibrated portion of the simulation.

-

Generate Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

-

Run MMPBSA.py: Execute the script, providing the trajectory and the three topology files as input. The script will iterate through each snapshot, calculate the individual energy terms for the complex, receptor, and ligand, and compute the final ΔG_bind.[22]

Data Presentation and Interpretation

Summarize the results in a clear, structured table. This allows for easy decomposition of the forces driving the binding interaction.

| Energy Component | Average Value (kcal/mol) | Std. Deviation (kcal/mol) |

| ΔE_vdW (van der Waals) | -45.8 | 3.1 |

| ΔE_elec (Electrostatic) | -21.3 | 4.5 |

| ΔE_MM (Total MM) | -67.1 | 5.9 |

| ΔG_GB (Polar Solvation) | 41.5 | 5.2 |

| ΔG_SA (Non-polar Solvation) | -5.2 | 0.3 |

| ΔG_solv (Total Solvation) | 36.3 | 5.4 |

| ΔG_bind (MM/GBSA) | -30.8 | 6.8 |

Note: These are representative values for illustrative purposes.

Interpretation: In this example, the binding is strongly driven by favorable van der Waals and electrostatic interactions (ΔE_MM = -67.1 kcal/mol). The desolvation penalty (the energy required to remove water from the binding partners, ΔG_solv = 36.3 kcal/mol) opposes binding, but the net result is a favorable binding free energy of -30.8 kcal/mol.

Part 5: Ensuring Scientific Integrity - Validation and Best Practices

An in silico prediction is only as valuable as its validated accuracy.[23] Trustworthiness is built upon rigorous checks and an honest acknowledgment of limitations.[24]